Dibutyl naphthalen-2-yl phosphate
Description
Dibutyl naphthalen-2-yl phosphate is an organophosphate compound characterized by a phosphate core esterified with two butyl groups and a naphthalen-2-yl substituent.
The naphthalene moiety may enhance π-π interactions, making the compound suitable for applications in material science or as a specialty solvent.
Properties
CAS No. |
61555-56-4 |
|---|---|
Molecular Formula |
C18H25O4P |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
dibutyl naphthalen-2-yl phosphate |
InChI |
InChI=1S/C18H25O4P/c1-3-5-13-20-23(19,21-14-6-4-2)22-18-12-11-16-9-7-8-10-17(16)15-18/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
MTQZVOBXNGHZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl naphthalen-2-yl phosphate can be synthesized through the esterification of naphthalen-2-ol with dibutyl phosphate. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure optimal yield and purity. The product is then subjected to various purification steps, including filtration and distillation, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Dibutyl naphthalen-2-yl phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalen-2-yl phosphate and butanol.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Naphthalen-2-yl phosphate and butanol.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted naphthalen-2-yl phosphate derivatives.
Scientific Research Applications
Dibutyl naphthalen-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dibutyl naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical processes. The compound’s phosphate group plays a crucial role in its binding affinity and specificity towards target enzymes. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors and proteins .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| Dibutyl naphthalen-2-yl phosphate | C₁₈H₂₅O₄P* | ~336.34* | Not provided | Two butyl esters, naphthalene |
| Tributyl phosphate (TBP) | C₁₂H₂₇O₄P | 266.32 | 126-73-8 | Three butyl esters |
| Dibutyl phosphate (DBP) | C₈H₁₉O₄P | 194.20 | Not provided | Two butyl esters |
| Sodium naphthalen-2-yl hydrogen phosphate | C₁₀H₈NaO₄P | 246.13 | 14463-68-4 | Sodium salt, naphthalene |
| Naphthalen-2-yl diphenyl phosphate | C₂₂H₁₇O₄P | 376.34 | 18872-49-6 | Two phenyl esters, naphthalene |
*Inferred from structural analogs due to lack of direct data.
Key Observations :
- This compound shares esterification patterns with TBP and DBP but incorporates a naphthalene ring, increasing molecular weight and aromaticity compared to TBP .
- Sodium naphthalen-2-yl hydrogen phosphate is water-soluble due to its ionic nature, whereas the dibutyl variant is likely lipophilic .
- Naphthalen-2-yl diphenyl phosphate replaces butyl groups with phenyl rings, enhancing steric bulk and electronic effects .
Stability and Reactivity
- Tributyl phosphate (TBP): Exhibits high thermal stability and resistance to oxidation but hydrolyzes under acidic or alkaline conditions to form DBP and monobutyl phosphate (MBP) .
- This compound: Expected to undergo similar hydrolysis, yielding naphthalen-2-yl hydrogen phosphate and butanol. The naphthalene ring may slow hydrolysis due to steric hindrance.
- Sodium naphthalen-2-yl hydrogen phosphate : Stable in aqueous solutions at 2–8°C, ideal for biochemical applications .
Research Findings
- Hydrolysis Pathways : TBP hydrolysis to DBP and MBP is well-documented, with reaction rates influenced by temperature and pH . Similar mechanisms likely apply to this compound, though the naphthalene group could alter kinetics.
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